Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
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Overview
Description
Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, making it a versatile scaffold in medicinal chemistry. The presence of both nitrogen and carbon atoms in the ring structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-6-methylpyridine with various reagents to form the imidazo[4,5-c]pyridine core. For instance, the reaction of 2-amino-6-methylpyridine with formaldehyde and formic acid under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
- 2-Amino-6-methylpyridine
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazopyridine derivatives, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-6-3-7(9(13)14-2)10-4-8(6)12-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
FEFICWWNCNOMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)C(=O)OC |
Origin of Product |
United States |
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